molecular formula C9H13ClFNO2 B6213876 1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride CAS No. 2728142-77-4

1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride

Cat. No. B6213876
CAS RN: 2728142-77-4
M. Wt: 221.7
InChI Key:
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Description

1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride (FDMA•HCl) is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a fluorinated analog of 2-methoxyphenethylamine (MPA) and has a similar chemical structure to other popular psychoactive compounds such as MDMA and MDA. FDMA•HCl has been studied for its potential as an antidepressant, anxiolytic, and anti-inflammatory agent. In addition, it has been investigated for its potential use in laboratory experiments to study the effects of serotonin and dopamine in the brain.

Scientific Research Applications

FDMA•HCl has been studied for its potential use in a variety of scientific research applications. It has been investigated as an antidepressant, anxiolytic, and anti-inflammatory agent. In addition, it has been studied for its potential use as a probe for serotonin and dopamine receptors in the brain. It has also been used in laboratory experiments to study the effects of serotonin and dopamine on behavior.

Mechanism of Action

The mechanism of action of FDMA•HCl is not entirely understood. However, it is believed to act as an agonist at serotonin and dopamine receptors, which may explain its potential antidepressant, anxiolytic, and anti-inflammatory effects. It has also been suggested that FDMA•HCl may act as an inhibitor of monoamine oxidase, which could explain its potential antidepressant effects.
Biochemical and Physiological Effects
FDMA•HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, which may explain its potential antidepressant and anxiolytic effects. In addition, it has been shown to reduce inflammation and oxidative stress, which may explain its potential anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The use of FDMA•HCl in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize and is commercially available. In addition, it has a relatively low toxicity and is easy to work with. However, there are some limitations to its use in laboratory experiments. It is not as potent as other compounds such as MDMA and MDA, so it may not be suitable for experiments that require a high level of potency. In addition, it is not as well-studied as other compounds, so its effects may not be fully understood.

Future Directions

There are a number of potential future directions for research on FDMA•HCl. One potential direction is to investigate its potential use as an antidepressant and anxiolytic agent. In addition, it could be studied for its potential use in laboratory experiments to study the effects of serotonin and dopamine in the brain. Another potential direction is to investigate its potential anti-inflammatory effects. Finally, it could be studied for its potential use as a probe for serotonin and dopamine receptors in the brain.

Synthesis Methods

FDMA•HCl can be synthesized from commercially available reagents such as 2-fluoro-3,4-dimethoxyphenylacetic acid and hydrochloric acid. The reaction is performed in a solvent such as ethanol, and the product is then recrystallized to obtain a pure compound. The reaction is simple and can be easily scaled up for larger scale synthesis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride involves the reaction of 2-fluoro-3,4-dimethoxybenzaldehyde with methylamine followed by reduction of the resulting imine to the corresponding amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "2-fluoro-3,4-dimethoxybenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-fluoro-3,4-dimethoxybenzaldehyde is reacted with excess methylamine in ethanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced to the corresponding amine using sodium borohydride as the reducing agent.", "Step 3: The amine is then reacted with hydrochloric acid to form the hydrochloride salt of the final product, 1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride." ] }

CAS RN

2728142-77-4

Molecular Formula

C9H13ClFNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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